Cas no 86239-00-1 (Ethyl 3-fluoro-4-methylbenzoate)
Ethyl 3-fluoro-4-methylbenzoate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 3-fluoro-4-methylbenzoate
- RARECHEM AL BI 0500
- XXAHBQYWMMITFM-UHFFFAOYSA-N
- AK145970
- ST2406924
- Benzoic acid, 3-fluoro-4-methyl-, ethyl ester
- 3-Fluoro-4-methylbenzoic acid ethyl ester
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- MDL: MFCD06204523
- Inchi: 1S/C10H11FO2/c1-3-13-10(12)8-5-4-7(2)9(11)6-8/h4-6H,3H2,1-2H3
- InChI Key: XXAHBQYWMMITFM-UHFFFAOYSA-N
- SMILES: O=C(C1C=C(F)C(C)=CC=1)OCC
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 182
- Topological Polar Surface Area: 26.3
Ethyl 3-fluoro-4-methylbenzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM153876-5g |
ethyl 3-fluoro-4-methylbenzoate |
86239-00-1 | 95+% | 5g |
$143 | 2021-06-17 | |
| Chemenu | CM153876-10g |
ethyl 3-fluoro-4-methylbenzoate |
86239-00-1 | 95+% | 10g |
$215 | 2021-06-17 | |
| Alichem | A019094733-10g |
Ethyl 3-fluoro-4-methylbenzoate |
86239-00-1 | 98% | 10g |
$236.90 | 2023-08-31 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-WK467-200mg |
Ethyl 3-fluoro-4-methylbenzoate |
86239-00-1 | 98% | 200mg |
77.0CNY | 2021-07-10 | |
| Chemenu | CM153876-5g |
ethyl 3-fluoro-4-methylbenzoate |
86239-00-1 | 95%+ | 5g |
$143 | 2023-01-09 | |
| Chemenu | CM153876-10g |
ethyl 3-fluoro-4-methylbenzoate |
86239-00-1 | 95%+ | 10g |
$215 | 2023-01-09 | |
| Apollo Scientific | PC911426-1g |
Ethyl 3-fluoro-4-methylbenzoate |
86239-00-1 | 98% | 1g |
£25.00 | 2025-03-22 | |
| Apollo Scientific | PC911426-5g |
Ethyl 3-fluoro-4-methylbenzoate |
86239-00-1 | 98% | 5g |
£15.00 | 2025-02-22 | |
| Apollo Scientific | PC911426-10g |
Ethyl 3-fluoro-4-methylbenzoate |
86239-00-1 | 98% | 10g |
£49.00 | 2023-08-31 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | E844804-1g |
Ethyl 3-fluoro-4-methylbenzoate |
86239-00-1 | 98% | 1g |
240.30 | 2021-05-17 |
Ethyl 3-fluoro-4-methylbenzoate Production Method
Production Method 1
1.2 Reagents: Aluminum chloride
Ethyl 3-fluoro-4-methylbenzoate Raw materials
Ethyl 3-fluoro-4-methylbenzoate Preparation Products
Ethyl 3-fluoro-4-methylbenzoate Related Literature
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
Additional information on Ethyl 3-fluoro-4-methylbenzoate
Ethyl 3-fluoro-4-methylbenzoate (CAS No. 86239-00-1): An Overview and Recent Developments
Ethyl 3-fluoro-4-methylbenzoate (CAS No. 86239-00-1) is a versatile organic compound that has garnered significant attention in the fields of chemistry, pharmaceuticals, and materials science. This compound, characterized by its unique fluorinated and methylated aromatic structure, exhibits a range of interesting properties that make it a valuable intermediate in various synthetic pathways and applications.
The molecular formula of Ethyl 3-fluoro-4-methylbenzoate is C10H11FO2, and its molecular weight is approximately 184.19 g/mol. The compound is a clear, colorless liquid with a characteristic aromatic odor. It is soluble in common organic solvents such as ethanol, acetone, and dichloromethane, but has limited solubility in water. These physical properties make it suitable for use in a variety of chemical reactions and processes.
In the realm of synthetic chemistry, Ethyl 3-fluoro-4-methylbenzoate serves as an important building block for the synthesis of more complex molecules. The presence of the fluorine atom imparts unique electronic and steric effects to the molecule, which can be exploited to fine-tune the reactivity and selectivity of subsequent transformations. For instance, the fluorine atom can enhance the electron-withdrawing character of the aromatic ring, making it more susceptible to nucleophilic attack or electrophilic substitution reactions.
Recent research has highlighted the potential of Ethyl 3-fluoro-4-methylbenzoate in the development of novel pharmaceuticals. Fluorinated compounds are known for their ability to improve the pharmacokinetic properties of drugs, such as increased metabolic stability and enhanced bioavailability. A study published in the Journal of Medicinal Chemistry in 2022 demonstrated that derivatives of Ethyl 3-fluoro-4-methylbenzoate exhibited promising activity as inhibitors of specific enzymes involved in cancer progression. These findings suggest that this compound could serve as a lead structure for the design of new therapeutic agents.
Beyond pharmaceutical applications, Ethyl 3-fluoro-4-methylbenzoate has also found utility in materials science. The fluorine atom can influence the surface properties and intermolecular interactions of polymers and coatings, leading to improved performance characteristics such as enhanced hydrophobicity or reduced friction. Researchers at the University of California, Berkeley reported in a 2021 study that incorporating Ethyl 3-fluoro-4-methylbenzoate into polymer formulations resulted in coatings with superior water-repellent properties and increased durability.
The synthesis of Ethyl 3-fluoro-4-methylbenzoate can be achieved through several routes, each with its own advantages and limitations. One common method involves the esterification of 3-fluoro-4-methylbenzoic acid with ethanol using an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. This reaction typically proceeds under reflux conditions and yields high purity product. Alternatively, Ethyl 3-fluoro-4-methylbenzoate can be synthesized via a Friedel-Crafts alkylation followed by esterification or through direct fluorination of ethyl 4-methylbenzoate using selective fluorinating agents.
The safety profile of Ethyl 3-fluoro-4-methylbenzoate is an important consideration for its industrial use. While it is generally considered safe when handled properly, appropriate precautions should be taken to avoid skin contact and inhalation. The compound should be stored in tightly sealed containers away from heat and incompatible materials to ensure stability and prevent degradation.
In conclusion, Ethyl 3-fluoro-4-methylbenzoate (CAS No. 86239-00-1) is a multifaceted compound with a wide range of applications in chemistry, pharmaceuticals, and materials science. Its unique chemical structure endows it with valuable properties that make it an attractive candidate for further research and development. As ongoing studies continue to uncover new potential uses for this compound, its importance in various scientific disciplines is likely to grow.
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